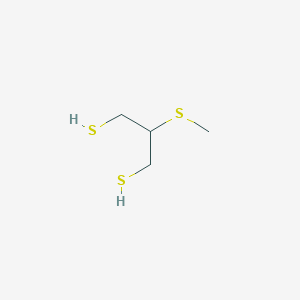
2-(Methylsulfanyl)propane-1,3-dithiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)propane-1,3-dithiol is an organic compound with the molecular formula C4H10S3. It is a dithiol, meaning it contains two thiol (-SH) groups, and a methylsulfanyl group attached to a propane backbone. This compound is known for its strong odor and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
2-(Methylsulfanyl)propane-1,3-dithiol can be synthesized through the reaction of propane-1,3-dithiol with methyl iodide under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to deprotonate the thiol groups, allowing them to react with the methyl iodide to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2-(Methylsulfanyl)propane-1,3-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted thiols or sulfides.
科学研究应用
2-(Methylsulfanyl)propane-1,3-dithiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic sulfur compounds.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Methylsulfanyl)propane-1,3-dithiol involves its thiol groups, which can form covalent bonds with various molecular targets. These interactions can lead to the modification of proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
相似化合物的比较
Similar Compounds
Propane-1,3-dithiol: Lacks the methylsulfanyl group, making it less reactive in certain substitution reactions.
1,2-Ethanedithiol: Contains two thiol groups but has a shorter carbon chain, affecting its reactivity and applications.
Lipoic Acid: Contains a disulfide bond and is involved in biological redox reactions.
Uniqueness
2-(Methylsulfanyl)propane-1,3-dithiol is unique due to the presence of both thiol and methylsulfanyl groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form stable products makes it valuable in both research and industrial applications.
属性
CAS 编号 |
85365-94-2 |
|---|---|
分子式 |
C4H10S3 |
分子量 |
154.3 g/mol |
IUPAC 名称 |
2-methylsulfanylpropane-1,3-dithiol |
InChI |
InChI=1S/C4H10S3/c1-7-4(2-5)3-6/h4-6H,2-3H2,1H3 |
InChI 键 |
MQQUBZKSHYXXTB-UHFFFAOYSA-N |
规范 SMILES |
CSC(CS)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



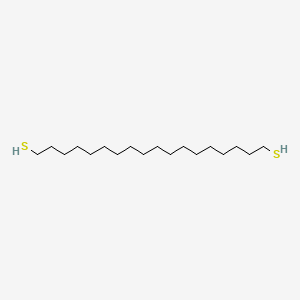
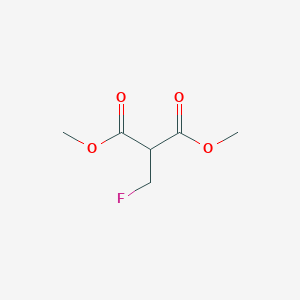
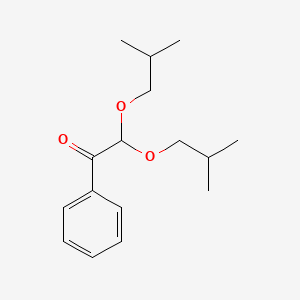
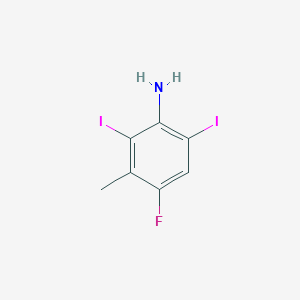

![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
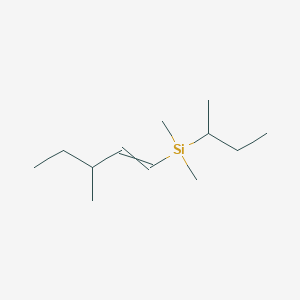
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)
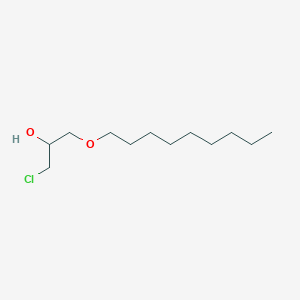

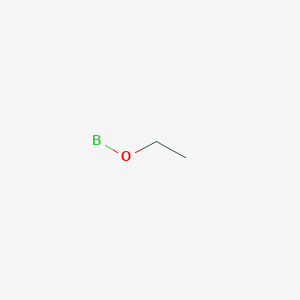
![2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane](/img/structure/B14411178.png)
